7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-Thia-1-azaspiro[3.5]nonane 7,7-dioxide hydrochloride” is a chemical compound with the molecular formula C7H13NO2S . It is used for research purposes .
Molecular Structure Analysis
The molecular weight of “this compound” is 175.25 . Detailed structural analysis is not available in the searched resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
7-Thia-1-azaspiro[3.5]nonane derivatives have been utilized in the synthesis of various sulfur-containing spiro compounds. These include spiropyrimidinetriones, pyrazolidinediones, and isoxazolidinediones, which are prepared through condensation reactions involving thiane dioxide derivatives (Reddy et al., 1993).
Drug Discovery and Synthesis
These compounds have also been designed as multifunctional, structurally diverse modules for drug discovery. Innovative synthetic routes have been developed to create new classes of thia/oxa-azaspiro[3.4]octanes, demonstrating their potential in medicinal chemistry (Li et al., 2013).
Antimicrobial Agents
7-Thia-1-azaspiro[3.5]nonane derivatives have been synthesized and tested as antimicrobial agents. These bispiroheterocyclic systems have shown effectiveness against various microbial strains, indicating their potential in antimicrobial drug development (Al-Ahmadi, 1996).
Anticancer Activity
Recent studies have shown that derivatives of 7-Thia-1-azaspiro[3.5]nonane possess anticancer properties. Their efficacy against different cancer cell lines, like HepG-2, PC-3, and HCT116, has been explored, showcasing their potential in cancer therapy (Flefel et al., 2017).
Radioprotective Properties
One specific derivative, 7,10-Ethano-1-thia-4,7-diazaspiro[4.5]decane dihydrochloride, has demonstrated potential radioprotective properties against lethal doses of X-radiation in animal models. This highlights its potential application in radioprotection (Shapiro et al., 1968).
Synthesis of Spiroaminals
7-Thia-1-azaspiro[3.5]nonane derivatives are also integral in the synthesis of spiroaminals, which are found in natural and synthetic products with significant biological activities. The complexity of their structures makes them challenging yet intriguing targets for chemical synthesis (Sinibaldi & Canet, 2008).
Safety and Hazards
Properties
IUPAC Name |
7λ6-thia-1-azaspiro[3.5]nonane 7,7-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c9-11(10)5-2-7(3-6-11)1-4-8-7;/h8H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSEJSMFZBJZSIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCS(=O)(=O)CC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.